1-[(Azetidin-2-yl)methyl]-3-methylpiperidine
Description
1-[(Azetidin-2-yl)methyl]-3-methylpiperidine is a bicyclic amine comprising a piperidine ring substituted with a methyl group at position 3 and an azetidine (4-membered nitrogen heterocycle) moiety at position 1 via a methylene linker. This structural hybrid combines the conformational flexibility of piperidine with the ring strain and steric constraints of azetidine, making it a unique scaffold for medicinal chemistry applications.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-3-methylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-2-6-12(7-9)8-10-4-5-11-10/h9-11H,2-8H2,1H3 |
InChI Key |
WKWOYXNUFZRVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 1-[(Azetidin-2-yl)methyl]-3-methylpiperidine and related compounds:
Key Observations :
- Ring Size and Rigidity : The azetidine ring in this compound introduces greater ring strain and reduced conformational flexibility compared to piperidine-only analogs like PCMP. This may enhance binding specificity to target receptors .
- Substituent Effects : The methyl group at position 3 is common to PCMP and 1-(2-chloroethyl)-3-methylpiperidine, suggesting shared synthetic pathways or metabolic stability considerations. However, the azetidine moiety distinguishes the target compound in terms of steric and electronic properties .
Stereochemical Considerations
Stereochemistry plays a critical role in the activity of azetidine- and piperidine-based compounds. For example:
Q & A
Q. How to design bioisosteric analogs using this compound’s structure for enhanced target selectivity?
- Methodological Answer: Replace the azetidine ring with pyrrolidine or oxetane to maintain ring strain while altering polarity. For example, oxetane bioisosteres improve metabolic stability. Structure-activity relationship (SAR) studies guide substitutions at the piperidine 3-position to balance lipophilicity (clogP < 3) and solubility (TPSA > 60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
